molecular formula C13H15NO3 B8696354 Ethyl 3-(4-acetamidophenyl)prop-2-enoate CAS No. 73780-86-6

Ethyl 3-(4-acetamidophenyl)prop-2-enoate

Cat. No.: B8696354
CAS No.: 73780-86-6
M. Wt: 233.26 g/mol
InChI Key: CDEIESVXIPSGGU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-acetamidophenyl)prop-2-enoate is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . It is classified as a cinnamic acid derivative, a significant class of compounds known for a broad spectrum of biological activities, which makes it a valuable scaffold in medicinal chemistry and drug discovery . This compound serves as a key synthetic intermediate in organic and bioinorganic chemistry. Its structure, featuring an acetamido group and an ethyl ester, makes it a versatile building block for the design of more complex molecules. For instance, derivatives of cinnamic acid are frequently utilized in the synthesis of novel organometallic complexes . Specifically, this compound has been identified as a precursor in the development of hydroxamic acid-tethered organoselenium hybrids, which have demonstrated promising biological activities . These hybrids have been shown to exhibit potent antimicrobial activities against pathogens like Candida albicans and Staphylococcus aureus , as well as promising anticancer activity against liver and breast carcinoma cell lines . Researchers value this compound for its role in creating novel structures with potential multi-targeted approaches in drug design. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

73780-86-6

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 3-(4-acetamidophenyl)prop-2-enoate

InChI

InChI=1S/C13H15NO3/c1-3-17-13(16)9-6-11-4-7-12(8-5-11)14-10(2)15/h4-9H,3H2,1-2H3,(H,14,15)

InChI Key

CDEIESVXIPSGGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Ethyl 3-(4-acetamidophenyl)prop-2-enoate and Analogs
Compound Name Molecular Formula Molecular Weight Substituents Key Features References
This compound* C₁₃H₁₅NO₄ 257.26 4-Acetamidophenyl, ester Moderate polarity (amide + ester); potential H-bond donor/acceptor N/A
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate C₁₄H₁₄ClN₃O₃ 307.73 4-Cl, cyano, methoxyamino Enhanced lipophilicity (Cl, cyano); complex H-bonding network
Ethyl caffeate (3,4-dihydroxycinnamate) C₁₁H₁₂O₄ 208.21 3,4-Dihydroxyphenyl, ester High polarity (two -OH groups); strong H-bond donor
Ethyl 3-(4-aminophenyl)-2-phthalimidopropanoate hydrochloride C₁₉H₁₉ClN₂O₄ 374.82 4-Aminophenyl, phthalimide Salt form enhances solubility; amine participates in charge interactions
Ethyl 3-amino-3-pyridin-4-ylprop-2-enoate C₁₀H₁₂N₂O₂ 192.21 Pyridinyl, amino Heteroaromatic ring alters electronic density; basic nitrogen
Ethyl 3-(4-methoxy-2-methylphenyl)prop-2-enoate C₁₃H₁₆O₃ 220.26 4-MeO, 2-Me Electron-donating substituents; moderate lipophilicity (LogP ~1.7–2.0)
Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate C₁₀H₁₁NO₃ 193.20 4-NH₂, 3-OH High polarity (PSA = 72.55); dual H-bond donors (NH₂, OH)

*Calculated molecular weight and formula based on structural analogs.

Structural and Electronic Comparisons

  • 4-Acetamidophenyl vs. Halogenated/Aromatic Substituents: The 4-chlorophenyl group () increases lipophilicity (higher LogP) compared to the acetamido analog, which has moderate polarity due to the amide group .
  • Hydrogen Bonding Potential: Ethyl caffeate () forms extensive H-bonds via its dihydroxy groups, leading to higher melting points and lower solubility in apolar solvents than the acetamido derivative . The acetamido group in the target compound acts as both H-bond donor (N-H) and acceptor (C=O), enabling diverse supramolecular interactions, as discussed in graph set analysis () .
  • Steric and Electronic Effects :

    • Methoxy and methyl groups () donate electron density to the phenyl ring, stabilizing resonance structures, whereas the acetamido group’s electron-withdrawing nature may reduce conjugation with the α,β-unsaturated ester .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-acetamidophenyl)prop-2-enoate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves esterification of 3-(4-acetamidophenyl)prop-2-enoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include:

  • Temperature control (60–80°C) to prevent decomposition of the acetamide group.
  • Use of anhydrous conditions to avoid hydrolysis of the ester product.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . For optimization, design experiments varying catalyst concentration, solvent polarity, and reaction time. Monitor progress via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR (¹H/¹³C) : Confirm the presence of the ethyl ester (δ ~4.2 ppm for CH₂, ~1.3 ppm for CH₃) and the acetamide group (δ ~2.1 ppm for CH₃, ~8.0 ppm for NH). The α,β-unsaturated ester moiety shows characteristic olefinic protons at δ 6.5–7.5 ppm .
  • IR : Stretching bands at ~1720 cm⁻¹ (ester C=O), ~1660 cm⁻¹ (amide C=O), and ~1600 cm⁻¹ (C=C) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to [M+H]⁺ and fragmentation patterns confirming the prop-2-enoate backbone .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides bond lengths , dihedral angles , and hydrogen-bonding networks . For example:

  • The C=O bond length in the ester group (~1.21 Å) vs. the amide (~1.23 Å) can distinguish resonance effects.
  • Hydrogen bonds between the acetamide NH and ester carbonyl oxygen stabilize the crystal lattice, as seen in analogous compounds . Use software like SHELXL for refinement and Mercury for visualization .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

  • HOMO-LUMO analysis : Predicts sites for nucleophilic/electrophilic attacks. The α,β-unsaturated ester is typically LUMO-rich, making it reactive toward Michael additions .
  • NBO analysis : Reveals hyperconjugative interactions (e.g., between the ester oxygen lone pairs and the π* orbital of C=C) .
  • Solvent effects : Use polarizable continuum models (PCM) to simulate reaction pathways in ethanol or DMF .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s vibrational spectra?

Discrepancies in IR or Raman peaks often arise from anharmonicity (neglected in DFT) or crystal-packing effects . Mitigation steps:

  • Compare experimental spectra with scaled DFT frequencies (e.g., using a scaling factor of 0.961).
  • Perform solid-state DFT calculations incorporating periodic boundary conditions .
  • Validate with inelastic neutron scattering for low-frequency modes .

Q. How does hydrogen-bonding topology influence the solid-state stability and solubility of this compound?

Graph set analysis (e.g., Etter’s rules ) classifies hydrogen bonds into motifs like R₂²(8) (amide-ester dimer) or C(4) chains. Stronger networks reduce solubility in polar solvents but enhance thermal stability. Use PXRD to correlate packing motifs with dissolution profiles .

Q. What role does molecular docking play in evaluating the biological potential of this compound?

  • Target selection : Prioritize proteins with binding pockets for aryl/acetamide groups (e.g., kinases, cytochrome P450).
  • Autodock Vina or Glide : Simulate binding affinities. For example, the α,β-unsaturated ester may form covalent bonds with cysteine residues.
  • Validate with surface plasmon resonance (SPR) or ITC to measure binding constants experimentally .

Data Contradiction Analysis

Q. How to address conflicting NMR data for the prop-2-enoate moiety in different solvents?

  • Solvent-induced shifts : Deuterated DMSO may stabilize intramolecular H-bonds, upfield-shifting NH protons. Compare with CDCl₃ data.
  • Dynamic effects : Rotamer populations of the ethyl group can split peaks. Use variable-temperature NMR to assess conformational exchange .

Q. Why might synthetic yields vary significantly between reported methods?

  • Impurity profiles : Side reactions (e.g., hydrolysis or Michael adduct formation) depend on trace moisture or acidic residues.
  • Catalyst deactivation : Metal catalysts (e.g., Pd in coupling reactions) may adsorb to glassware. Use chelex-treated solvents or inline purification .

Methodological Tables

Table 1. Key Spectroscopic Benchmarks for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.3 (t, CH₃), 4.2 (q, CH₂), 6.7 (d, C=CH), 7.5 (m, ArH), 8.0 (s, NH)
IR (KBr)1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1600 cm⁻¹ (C=C)
MS (ESI+)m/z 248.1 [M+H]⁺, 205.0 [M–COOEt]⁺

Table 2. Comparison of Synthetic Methods

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Acid-catalyzed65–75>95%Low cost, scalableSensitivity to moisture
Coupling (DCC)80–85>98%High selectivityRequires anhydrous conditions

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